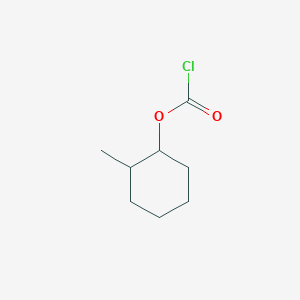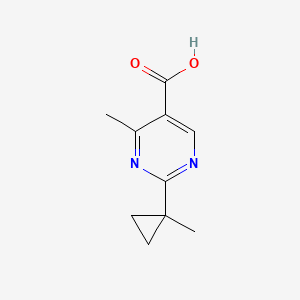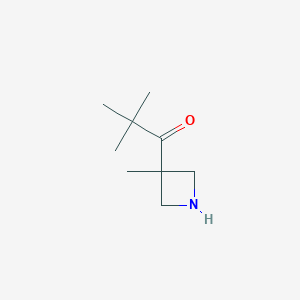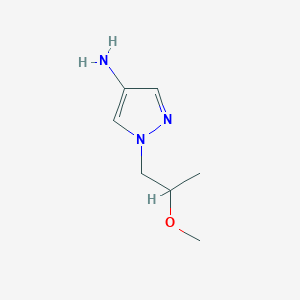
1-(2-methoxypropyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxypropyl)-1H-pyrazol-4-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
The synthesis of 1-(2-methoxypropyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-methoxypropylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chloro-1H-pyrazole and 2-methoxypropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or dimethylformamide, and heated to reflux for several hours.
Product Isolation: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
1-(2-methoxypropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions.
科学研究应用
1-(2-methoxypropyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biological research to study enzyme interactions, receptor binding, and other biochemical processes.
Industrial Applications: The compound is investigated for its potential use in various industrial processes, including as a precursor for the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(2-methoxypropyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
相似化合物的比较
1-(2-methoxypropyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-methoxyethyl)-1H-pyrazol-4-amine: This compound has a similar structure but with an ethyl group instead of a propyl group. It may exhibit different chemical and biological properties due to the difference in alkyl chain length.
1-(2-methoxypropyl)-1H-pyrazol-3-amine: This isomer has the amine group at the 3-position instead of the 4-position. The positional isomerism can lead to variations in reactivity and biological activity.
1-(2-methoxypropyl)-3-methyl-1H-pyrazol-4-amine: This compound has an additional methyl group at the 3-position, which can influence its chemical and biological properties.
属性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC 名称 |
1-(2-methoxypropyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O/c1-6(11-2)4-10-5-7(8)3-9-10/h3,5-6H,4,8H2,1-2H3 |
InChI 键 |
QQGROPPVCKZCOB-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=C(C=N1)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


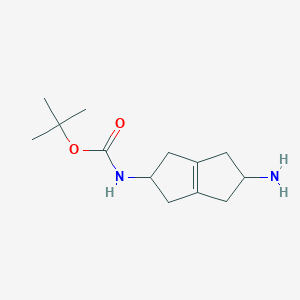
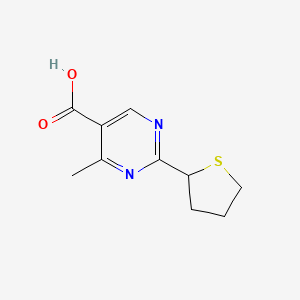

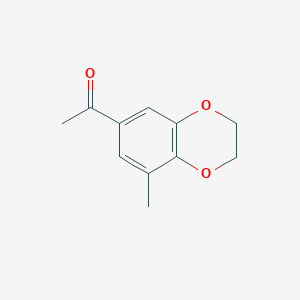
![({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid](/img/structure/B13177244.png)
![1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13177250.png)
